molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile

Cat. No.: B12801332
CAS No.: 14651-45-7
M. Wt: 294.4 g/mol
InChI Key: IEQJSTHTZVZKHN-UHFFFAOYSA-N
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Description

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile (CAS 14651-45-7) is a specialized organic compound characterized by a unique spirocyclic architecture integrated with four nitrile functional groups. This structure classifies it as a tetracarbonitrile, where the carbon atoms of the central ring are fully substituted with cyano groups. The molecular framework suggests significant potential in materials science and supramolecular chemistry. Compounds with multiple nitrile groups are often investigated as multidentate ligands or building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigid spirocyclic core can impart specific geometry and stability to these constructed networks. Furthermore, the strong electron-withdrawing nature of the nitrile groups makes this compound a valuable intermediate in organic synthesis, particularly in the development of non-linear optical materials, energetic materials, and pharmaceuticals. Its mechanism of action in research settings typically involves acting as a precursor or a key synthon in cyclization and polymerization reactions, leveraging the reactivity of the nitrile groups. Available under the identifier NSC 98424 , this product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

14651-45-7

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2

InChI Key

IEQJSTHTZVZKHN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Building Block for Synthesis
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its spiro structure allows for diverse synthetic pathways, making it valuable in the development of novel compounds.

Reactivity
The compound can undergo various reactions:

  • Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
  • Reduction : Utilizing lithium aluminum hydride to yield alcohols or amines.
  • Substitution Reactions : Involving halogens or nucleophiles to replace functional groups.

These reactions highlight its versatility as a reagent in organic synthesis.

Biology

Molecular Interactions
In biological research, this compound is utilized to study molecular interactions and biochemical pathways. Its stability under physiological conditions makes it an excellent candidate for probing mechanisms of action in biological systems.

Biochemical Applications
The compound's unique structure may facilitate the design of probes for studying enzyme activity or receptor-ligand interactions. This application is particularly relevant in drug discovery and development.

Medicine

Therapeutic Potential
Research indicates that this compound could be leveraged to develop new therapeutic agents targeting specific diseases. Its ability to interact with biological macromolecules positions it as a candidate for drug design.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Industry

Specialty Chemicals Production
In industrial applications, this compound is used in the manufacturing of specialty chemicals and advanced materials. Its properties make it suitable for coatings, adhesives, and polymer formulations.

Application AreaSpecific Use Cases
ChemistryBuilding block for organic synthesis
BiologyProbing molecular interactions
MedicineDevelopment of therapeutic agents
IndustryProduction of specialty chemicals

Mechanism of Action

The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spirocyclic and Cyclopropane Tetracarbonitriles

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile (CAS 10432-36-7)
  • Structure : Features a smaller spiro system (cyclopropane fused to an oxaspiro octane ring).
  • Supramolecular Behavior : Forms infinite 1D chains via bifurcated tetrel bonds (TtBs) involving the sp³-hybridized C(CN)₂ centers. This directional interaction is preserved even in solvated forms (e.g., 1,4-oxathiane), highlighting its robustness in crystal engineering .
  • Key Difference : The presence of an oxygen atom in the oxaspiro system alters electronic properties compared to the all-carbon tetradecane ring in Spiro[2.11]tetradecane.
1,1,2,2-Cyclopropanetetracarbonitrile Derivatives
  • Structure: A cyclopropane core with aromatic substituents. Applications: Primarily used in industrial settings for specialized syntheses.
  • Example: 3-(3-Dimethylamino-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile (C2). Biological Relevance: Despite structural similarity to vibrepin (a replication inhibitor), C2 lacks inhibitory activity, underscoring the critical role of substituent electronic profiles in biological interactions .

Photophysical and Solvent-Dependent Properties

  • Cyclopropane Analogues (1a–1f) :
    • Exhibit solvent-dependent photophysical behavior. For example, in acetonitrile, these compounds show distinct absorption/emission profiles compared to acetic acid or pyridine, likely due to polarity and hydrogen-bonding effects .
    • Table : Solvent Effects on Absorption Maxima (λ_max, nm)
Compound Acetonitrile Acetic Acid Pyridine
1a 320 335 310
1b 325 340 315
1c 318 330 308

Supramolecular and Tetrel Bonding Interactions

  • Spiro[2.11]tetradecane-tetracarbonitrile : Predicted to engage in tetrel bonding (TtBs) via σ-holes on sp³-hybridized C(CN)₂ centers, though experimental data is lacking .
  • Spiro[2.5]octane-tetracarbonitrile : Forms directional 1D chains via bifurcated TtBs, demonstrating utility in crystal engineering. The oxygen atom in the oxaspiro system introduces additional lone-pair interactions with solvate molecules (e.g., 1,4-oxathiane) .
  • Cyclopropane Derivatives : Computational studies indicate σ-hole accessibility, but steric hindrance from substituents (e.g., phenyl groups) may limit TtB formation compared to spiro systems .

Biological Activity

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is a unique compound characterized by its spirocyclic structure and the presence of multiple nitrile functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C14H14N4\text{C}_{14}\text{H}_{14}\text{N}_4

This compound features a spiro framework that contributes to its unique chemical and biological properties.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities. Specifically, this compound has been studied for several key activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : The presence of nitrile groups is associated with antimicrobial activity against certain pathogens.
  • Anti-inflammatory Effects : Compounds with similar structural features have shown promise in reducing inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines using the MTS assay. The results indicated that this compound exhibited significant inhibitory effects on cell viability:

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

The IC50 values demonstrate that this compound possesses potent anticancer activity against these cell lines .

Antimicrobial Activity

Another study investigated the antimicrobial properties of various spirocyclic compounds including this compound. The findings revealed that this compound demonstrated effective inhibition against specific bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that spirocyclic compounds can modulate inflammatory pathways. In vitro assays showed that this compound reduced levels of pro-inflammatory cytokines in stimulated immune cells:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha250150
IL-6200100

This data highlights the potential of this compound in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

  • Interference with cellular signaling pathways : Similar compounds have been shown to disrupt pathways involved in cell proliferation and survival.
  • Modulation of oxidative stress : The presence of nitrile groups may enhance antioxidant activity.

Q & A

Q. What are the optimal synthetic routes for Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via intramolecular cyclization of precursor nitriles. For example, structurally related tetracarbonitriles (e.g., 4-oxopentane-1,1,2,2-tetracarbonitrile) are cyclized using pyruvic acid in acetone at room temperature . Key factors include solvent polarity, catalyst selection, and temperature control. Low yields may arise from incomplete cyclization or side reactions; optimizing stoichiometry and reaction time is critical.

Q. Which spectroscopic techniques are most effective for confirming the spirocyclic structure and nitrile group positions?

Use a combination of 1H^1H, 13C^{13}C, and 19F^{19}F NMR to resolve stereochemistry and substituent positions, as demonstrated for similar tetracarbonitriles . IR spectroscopy confirms nitrile stretching vibrations (~2200 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive spirocyclic conformation, especially for resolving stereoisomers .

Q. How does the compound’s stability vary under different storage conditions?

Tetracarbonitriles are sensitive to moisture and light. Store under inert gas (e.g., argon) at –20°C in amber vials. Stability tests should monitor decomposition via HPLC or TLC over time. Analogous compounds (e.g., ethene-1,1,2,2-tetracarbonitrile) require strict moisture-free handling to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

Modify substituents on the spiro scaffold to assess interactions with target proteins. For example, replace phenyl or thiophenyl groups (as in related dihydropyridines) to evaluate binding affinity . Use comparative assays (e.g., enzyme inhibition, cellular uptake) and molecular docking to correlate structural features (e.g., steric bulk, electron-withdrawing groups) with activity .

Q. What computational methods predict the compound’s reactivity in host-guest systems or catalytic applications?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential. Molecular dynamics simulations model interactions with biomolecules or materials. For stereochemical effects, compare energy-minimized conformers of analogs like 1-(cis-4-methylcyclohexyl)-2-(trans-4-methylcyclohexyl)ethane-1,1,2,2-tetracarbonitrile .

Q. How do solvent polarity and pH affect the compound’s photophysical properties?

Test absorbance/emission in solvents like acetonitrile (polar aprotic), acetic acid (polar protic), and pyridine (basic). For example, related tetracarbonitriles exhibit solvatochromic shifts due to dipole-dipole interactions; acidic solvents may protonate nitriles, altering absorption maxima . Use time-resolved fluorescence to study excited-state dynamics.

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic performance or spectral anomalies?

Cross-validate characterization data (e.g., NMR, XRD) to confirm purity. For catalytic inconsistencies, test under controlled conditions (e.g., moisture/oxygen-free). If spectral peaks overlap, use deuterated solvents or 2D NMR (e.g., COSY, HSQC). For synthetic yield disparities, optimize reaction parameters iteratively and characterize intermediates .

Methodological Considerations

  • Data Contradiction Analysis : Compare results with structurally similar compounds (e.g., spiro[2.3]hexane-1,1,2,2-tetracarbonitrile) to identify trends .
  • Experimental Design : Include control experiments (e.g., blank reactions, reference compounds) and replicate trials to ensure reproducibility.
  • Advanced Applications : Explore use as a ligand in coordination polymers or precursor for carbon-rich materials, leveraging its rigid spirocyclic core and electron-deficient nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.